Propiverine hydrochloride

Übersicht

Beschreibung

Propiverine hydrochloride is a dual-action antimuscarinic agent combining anticholinergic effects and calcium channel antagonism . Approved in Japan in 1993, it is primarily used to treat overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Its dual mechanism suppresses involuntary detrusor muscle contractions by blocking muscarinic receptors and inhibiting calcium influx into smooth muscle cells .

Vorbereitungsmethoden

The synthesis of propiverine hydrochloride involves the reaction of diphenyl-chloracetic acid-(1-methyl-4-piperidinol) ester hydrochloride with normal propyl alcohol . The reaction conditions typically involve heating and the use of a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .

Analyse Chemischer Reaktionen

Propiverine hydrochloride undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can lead to the formation of the hydrochloride salt of propiverine .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Overactive Bladder (OAB)

Propiverine hydrochloride is primarily utilized for patients suffering from OAB, characterized by symptoms such as urgency, frequency, and nocturia. Studies have shown that propiverine can significantly improve the Overactive Bladder Symptom Score (OABSS) in patients who have not responded adequately to other anticholinergics like solifenacin or tolterodine .

2. Urinary Incontinence

The drug has been found effective in reducing episodes of urinary incontinence. In a study involving elderly patients with persistent OAB symptoms despite previous treatments, propiverine demonstrated a significant reduction in symptom severity over 12 weeks .

3. Fecal Incontinence

Emerging evidence suggests that propiverine may also be beneficial for patients with fecal incontinence (FI), particularly when comorbid with urinary incontinence. A study reported a substantial reduction in FI frequency among patients treated with propiverine, highlighting its potential dual application .

Efficacy

Clinical trials have consistently demonstrated that propiverine improves OAB symptoms significantly:

- In a study involving 73 patients, the OABSS improved from 9.0 at baseline to 6.3 after 12 weeks of treatment .

- Another large-scale survey indicated that propiverine significantly improved symptoms in over 2932 subjects who were previously unresponsive to other treatments .

Safety

Propiverine is generally well-tolerated, with a safety profile similar to other anticholinergic medications. Common side effects may include dry mouth, dizziness, and constipation; however, severe adverse effects are rare .

Case Studies

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients (mean age 73.4 years) evaluated the impact of propiverine on those who had inadequate responses to previous anticholinergics. Results showed significant improvements in both subjective symptoms and objective measures (P < 0.001) after 12 weeks of treatment .

Case Study 2: Dual Treatment for UI and FI

In a single-arm prospective study involving patients diagnosed with both UI and FI, propiverine was administered over one month. The results indicated that more than 50% of participants achieved a significant reduction in FI frequency, showcasing its potential as a dual-action treatment .

Wirkmechanismus

Propiverine hydrochloride exerts its effects through a dual mechanism of action. It inhibits abnormal contractions of bladder smooth muscle through its anticholinergic activity and concurrent calcium antagonistic activity . By blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, this compound reduces muscle spasm and relieves the symptoms of overactive bladder .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties

Propiverine’s active metabolite, M-1, contributes to its sustained therapeutic effects by retaining anticholinergic activity while exhibiting reduced systemic side effects compared to parent compounds like oxybutynin .

Propiverine hydrochloride is compared below with other antimuscarinics, including oxybutynin , solifenacin , tolterodine , imidafenacin , and terodiline .

Table 1: Efficacy and Adverse Event Rates in Clinical Studies

*Terodiline withdrawn in the 1990s due to arrhythmia risks .

Key Findings:

Propiverine vs Oxybutynin :

- Propiverine (15 mg TID) demonstrated equivalent efficacy to oxybutynin (5 mg BID) in a 366-patient trial but with significantly lower dry mouth incidence (53% vs 67%) .

- Propiverine’s calcium antagonism reduces direct smooth muscle stimulation, minimizing salivary gland side effects .

Propiverine vs Newer Anticholinergics (Solifenacin, Tolterodine) :

- In a Sapporo Medical University study, propiverine (20 mg/day) improved OAB symptoms in 73 patients refractory to solifenacin, tolterodine, or imidafenacin, with 62% achieving symptom relief .

- Propiverine’s dual mechanism may benefit patients unresponsive to pure anticholinergics due to its additional calcium channel blockade .

Pediatric Use :

- Propiverine showed better tolerability than oxybutynin in children, with lower rates of constipation and cognitive side effects .

Receptor Binding and Pharmacodynamic Differences

Table 2: Muscarinic Receptor Affinity (Ki values in nM)

| Compound | M1 | M2 | M3 | Selectivity |

|---|---|---|---|---|

| Propiverine | 120 | 85 | 90 | Non-selective |

| Oxybutynin | 0.6 | 1.2 | 0.8 | Non-selective |

| Solifenacin | 25 | 12 | 10 | M3-selective |

- Propiverine’s metabolite M-1 retains anticholinergic activity but with lower affinity for salivary gland receptors , explaining its improved tolerability .

- Oxybutynin’s high M3 affinity correlates with strong efficacy but pronounced dry mouth and constipation .

Long-Term Tolerability and Persistence

- Propiverine lacks long-term (>1 year) persistence data, whereas solifenacin and tolterodine have demonstrated sustained adherence in 12-month studies .

Biologische Aktivität

Propiverine hydrochloride is a pharmacological agent primarily used for the treatment of overactive bladder (OAB) symptoms. It exhibits both anticholinergic and calcium antagonistic properties, which contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and real-world applications based on diverse research findings.

This compound functions through two main mechanisms:

- Anticholinergic Activity : It inhibits the action of acetylcholine on muscarinic receptors in the bladder, reducing involuntary contractions and urinary urgency.

- Calcium Antagonistic Activity : Unique among anticholinergics, propiverine also blocks calcium channels, which further inhibits bladder smooth muscle contractions that are resistant to traditional anticholinergic treatment .

This dual mechanism is particularly beneficial for patients with OAB who have not responded adequately to other anticholinergic medications.

Efficacy in Overactive Bladder

Several studies have evaluated the efficacy of this compound in treating OAB:

- Study on Efficacy and Safety : A double-blind randomized control trial involving 73 patients demonstrated significant improvements in OAB symptom scores (OABSS) after 12 weeks of treatment with propiverine. The mean OABSS decreased from 9.0 at baseline to 6.3 by week 12 (p < 0.001) .

- Comparison with Other Anticholinergics : In a study comparing propiverine with oxybutynin, propiverine was found to be superior in reducing urinary incontinence episodes and pollakisuria associated with neurogenic bladder conditions .

Extended-Release vs. Immediate-Release Formulations

A multicenter study assessed the efficacy of extended-release (ER) versus immediate-release (IR) formulations of propiverine:

- Primary Outcome : Reflex volume improved significantly in both ER and IR groups after 21 days, with no significant differences between them (ER: 90.5 ml; IR: 102 ml) .

- Tolerability : Both formulations were well tolerated, with adverse events primarily including dry mouth .

Real-World Applications

A large-scale observational study involving 3,851 patients indicated that this compound significantly improved OAB symptoms in those who were poor responders to previous anticholinergics. The OABSS scores showed a marked reduction from 8.22 at baseline to 5.57 by week 12 (p < 0.001) .

Safety Profile

This compound is generally well tolerated. The most common side effects reported include:

- Dry mouth

- Constipation

- Dizziness

In clinical trials, these adverse effects were manageable and did not lead to significant discontinuation rates among patients . Importantly, no severe safety concerns were identified in studies involving elderly populations or those with comorbidities .

Case Study Overview

A case series examined the use of propiverine in patients previously unresponsive to other treatments. Results indicated that:

- Patients experienced significant symptom relief.

- No major adverse events were reported during follow-up periods.

This reinforces the notion that propiverine can be an effective alternative for patients with refractory OAB symptoms .

Q & A

Basic Research Questions

Q. How can researchers quantify Propiverine hydrochloride in tablet formulations using validated chromatographic methods?

- Methodological Answer : Utilize reverse-phase HPLC with the following parameters:

- Column : Octadecylsilanized silica gel (C18), 4.6 mm × 15 cm, 5 µm particle size .

- Mobile Phase : Acetonitrile and potassium dihydrogen phosphate buffer (pH 2.0) in a 44:56 ratio .

- Detection : UV at 220 nm .

- System Suitability : Ensure theoretical plates ≥4000, symmetry factor ≤2.0, and RSD ≤2.0% for peak area reproducibility .

- Validation : Cross-check results with dissolution testing (paddle method, 50 rpm, 900 mL pH 6.8 buffer) to confirm ≥85% dissolution within 20 minutes .

Q. What analytical strategies ensure the purity and stability of this compound in pharmaceutical preparations?

- Methodological Answer :

- Related Substances Test : Use HPLC to identify impurities (e.g., degradation products) with limits ≤0.1% for individual impurities and ≤0.5% total .

- Forced Degradation Studies : Expose samples to heat, light, and acidic/alkaline conditions to assess stability .

- Uniformity Testing : Perform content uniformity tests on 10 tablets, ensuring RSD ≤6.0% .

Q. What pharmacological mechanisms contribute to this compound’s efficacy in overactive bladder models?

- Methodological Answer : Design in vitro assays to isolate mechanisms:

- Calcium Antagonism : Measure inhibition of calcium influx in bladder smooth muscle cells using fluorometric assays .

- Anticholinergic Activity : Assess competitive inhibition of acetylcholine at muscarinic receptors via radioligand binding assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dissolution profiles of this compound tablets across biorelevant media?

- Methodological Answer :

- Media Optimization : Compare dissolution in fasted-state simulated intestinal fluid (FaSSIF) vs. pharmacopeial buffer (pH 6.8) to evaluate bio-relevance .

- Agitation Variability : Test dissolution at 50 rpm (standard) vs. 75 rpm to assess robustness of formulation .

- Statistical Analysis : Apply ANOVA to dissolution data (n=12) to identify formulation or media-dependent variability .

Q. What experimental approaches minimize impurity formation during this compound synthesis?

- Methodological Answer :

- Process Optimization : Control reaction temperature (20–25°C) and solvent purity to reduce byproducts .

- Real-Time Monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track synthetic intermediates .

- Purification : Implement recrystallization with ethanol-water mixtures to enhance final product purity .

Q. How can the dual mechanism of this compound (calcium antagonism and anticholinergic effects) be independently validated in preclinical models?

- Methodological Answer :

- Selective Blockers : Use calcium channel agonists (e.g., Bay K8644) or muscarinic receptor antagonists (e.g., atropine) to isolate each mechanism in ex vivo bladder tissue assays .

- Dose-Response Studies : Compare dose-dependent inhibition of carbachol-induced contractions (anticholinergic) vs. KCl-induced contractions (calcium-dependent) .

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound bioavailability studies?

- Methodological Answer :

- Error Propagation Analysis : Calculate combined uncertainty for HPLC and dissolution data using ISO/IEC GUIDE 98-3 .

- Multivariate Regression : Model bioavailability as a function of particle size, excipient ratios, and dissolution rate to identify confounding variables .

Q. Methodological Best Practices

Q. How to ensure reproducibility in pharmacological studies of this compound?

- Guidelines :

- Detailed Protocols : Follow pharmacopeial standards for sample preparation (e.g., drying at 105°C for 1 hour before HPLC) .

- Data Transparency : Report raw chromatograms, dissolution curves, and statistical parameters (e.g., confidence intervals) in supplementary materials .

Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound?

- Frameworks :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "Does Propiverine’s anticholinergic activity correlate with cognitive side effects in long-term use?") .

- PICO Framework : Define Population (e.g., rodent models), Intervention (dose range), Comparison (placebo/active control), and Outcomes (urodynamic parameters) .

Eigenschaften

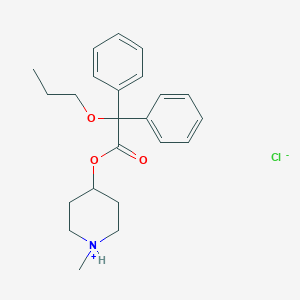

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046847 | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54556-98-8 | |

| Record name | Propiverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 54556-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.